2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
“2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound with the formula C₇H₉Cl₃N₂O . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” consists of seven carbon atoms, nine hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Use in Synthesis of Metal Complexes
One application of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in scientific research is in the synthesis of metal complexes. For instance, it has been used in the formation of complexes with iron, cobalt, nickel, and palladium. These complexes have been evaluated as catalysts for ethylene oligomerization, demonstrating the compound's utility in catalysis research (Ainooson et al., 2011).
Role in Solvent-Free Synthesis
It also plays a significant role in the solvent-free synthesis of pyrazoles. This approach is important for green chemistry, as it minimizes the use of harmful solvents. The synthesis of various pyrazolyl-ethanols, including 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, has been effectively achieved through this method (van Wyk et al., 2012).
Involvement in Complex Synthesis and Structural Analysis
This compound is also involved in the synthesis of complex organic structures. For example, it has been used in the creation of 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes, showcasing its versatility in forming diverse organic structures (Papernaya et al., 2015).
Applications in Coordination Chemistry
In coordination chemistry, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol has been used to study its binding properties with various metals like Cu(II), Zn(II), Cd(II), and Pb(II). This research helps in understanding the compound's potential in forming metal complexes and its extraction efficiency for these metals (Njoroge et al., 2013).
Contribution to Novel Molecular Structures
The compound is integral to the development of novel molecular structures, such as succinyl-spaced pyrazoles. This showcases its role in advancing the field of organic chemistry and the synthesis of complex organic compounds (Bonacorso et al., 2011).
Facilitating Ring-Opening Polymerization
Additionally, derivatives of this compound have been used in the ring-opening polymerization of rac-lactide, indicating its applicability in polymer science. This underscores its importance in the field of materials science and engineering (Otero et al., 2017).
properties
IUPAC Name |
2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUIVWVNIYPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198756 | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
1338495-33-2 | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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